molecular formula C11H10N4O B8405255 4-amino-N-phenylpyrimidine-5-carboxamide

4-amino-N-phenylpyrimidine-5-carboxamide

Cat. No. B8405255
M. Wt: 214.22 g/mol
InChI Key: JZBQMAVYUAGWKR-UHFFFAOYSA-N
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Patent
US08552009B2

Procedure details

To a solution of aniline (336.0 mg, 3.6 mmol) in 7.5 mL of dry CH2Cl2 was slowly added 2.17 mL of Me3Al (2M solution in hexanes) at RT under N2. After 20 min of stirring compound 22 (301 mg, 1.44 mmol) was added to the reaction mixture as a solution in 2 mL of dry CH2Cl2. The reaction mixture was stirred at RT for 16 h and then quenched with NH4Cl (sat.) followed by extraction into CH2Cl2. The combined organic layers were washed with NaHCO3 (sat.), brine and dried over Na2SO4. The crude material was purified by flash chromatography (CH2Cl2/EtOAc) to yield 75.0 mg of the target compound 23 in 24% yield.
Quantity
336 mg
Type
reactant
Reaction Step One
Name
Quantity
2.17 mL
Type
reactant
Reaction Step Two
Name
compound 22
Quantity
301 mg
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Three
Quantity
7.5 mL
Type
solvent
Reaction Step Four
Yield
24%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C[Al](C)C.C([NH:15][C:16]1[C:21]([C:22](OCC)=[O:23])=[CH:20][N:19]=[CH:18][N:17]=1)(=O)C>C(Cl)Cl>[NH2:15][C:16]1[C:21]([C:22]([NH:1][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)=[O:23])=[CH:20][N:19]=[CH:18][N:17]=1

Inputs

Step One
Name
Quantity
336 mg
Type
reactant
Smiles
NC1=CC=CC=C1
Step Two
Name
Quantity
2.17 mL
Type
reactant
Smiles
C[Al](C)C
Step Three
Name
compound 22
Quantity
301 mg
Type
reactant
Smiles
C(C)(=O)NC1=NC=NC=C1C(=O)OCC
Name
Quantity
2 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
7.5 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at RT for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at RT
CUSTOM
Type
CUSTOM
Details
quenched with NH4Cl (sat.)
EXTRACTION
Type
EXTRACTION
Details
followed by extraction into CH2Cl2
WASH
Type
WASH
Details
The combined organic layers were washed with NaHCO3 (sat.), brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
The crude material was purified by flash chromatography (CH2Cl2/EtOAc)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
NC1=NC=NC=C1C(=O)NC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 75 mg
YIELD: PERCENTYIELD 24%
YIELD: CALCULATEDPERCENTYIELD 24.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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